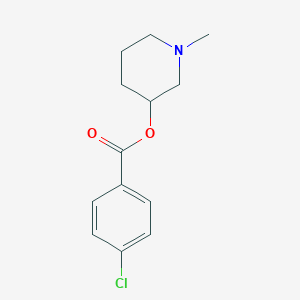
1-Methyl-3-piperidinyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-piperidinyl 4-chlorobenzoate, also known as NMPB or N-Methyl-4-chlorobenzoyl-3-piperidinyl propionate, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its pharmacological properties and has been studied extensively for its potential therapeutic applications. In
作用機序
The mechanism of action of 1-Methyl-3-piperidinyl 4-chlorobenzoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. It has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. 1-Methyl-3-piperidinyl 4-chlorobenzoate has also been shown to interact with the dopamine system, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 4-chlorobenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and increase pain threshold in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-Methyl-3-piperidinyl 4-chlorobenzoate has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-Methyl-3-piperidinyl 4-chlorobenzoate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and purity determination methods. It has been extensively studied for its pharmacological properties, which makes it a useful reference compound for the development of new drugs. However, there are also limitations to its use. 1-Methyl-3-piperidinyl 4-chlorobenzoate has a relatively short half-life, which may limit its potential therapeutic applications. Additionally, it has been shown to have some toxic effects at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-Methyl-3-piperidinyl 4-chlorobenzoate. One area of interest is the development of new drugs based on the structure of 1-Methyl-3-piperidinyl 4-chlorobenzoate. Another area of interest is the study of the long-term effects of 1-Methyl-3-piperidinyl 4-chlorobenzoate on the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-3-piperidinyl 4-chlorobenzoate and its potential therapeutic applications.
合成法
The synthesis of 1-Methyl-3-piperidinyl 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and N-methylpiperidine in the presence of propionyl chloride and triethylamine. The reaction yields 1-Methyl-3-piperidinyl 4-chlorobenzoate as a white crystalline solid with a melting point of 71-73°C. The purity of the compound can be determined by analyzing its melting point and spectral data, such as IR and NMR.
科学的研究の応用
1-Methyl-3-piperidinyl 4-chlorobenzoate has been extensively studied for its pharmacological properties and has been found to have potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. 1-Methyl-3-piperidinyl 4-chlorobenzoate has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Additionally, 1-Methyl-3-piperidinyl 4-chlorobenzoate has been used as a reference compound in the development of new drugs and in the screening of potential drug candidates.
特性
分子式 |
C13H16ClNO2 |
|---|---|
分子量 |
253.72 g/mol |
IUPAC名 |
(1-methylpiperidin-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
InChIキー |
JAKUVHIHTFIPLL-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)











